7-Methoxy-3-(trimethylsilyl)-2H-indazole is a chemical compound with the molecular formula and a molar mass of approximately 220.10 daltons . This compound belongs to the indazole class, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the methoxy group and trimethylsilyl substituent enhances its chemical properties, making it an interesting subject of study in medicinal chemistry and organic synthesis.
The reactivity of 7-Methoxy-3-(trimethylsilyl)-2H-indazole can be attributed to its indazole framework, which allows for various chemical transformations. Common reactions include:
Indazoles, including 7-Methoxy-3-(trimethylsilyl)-2H-indazole, have been associated with various biological activities. They are known to exhibit:
The synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole can be achieved through several methods:
7-Methoxy-3-(trimethylsilyl)-2H-indazole has potential applications in various fields:
Interaction studies involving 7-Methoxy-3-(trimethylsilyl)-2H-indazole focus on its binding affinity with various biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 7-Methoxy-3-(trimethylsilyl)-2H-indazole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Indazole | C₈H₆N₂ | Basic structure without substituents; serves as a core scaffold. |
| 1H-Indazole | C₈H₆N₂ | Contains a hydrogen atom at position 1; used in various medicinal applications. |
| 5-Methylindazole | C₉H₈N₂ | Methyl substitution at position 5 enhances lipophilicity; explored for anti-cancer activity. |
| Pazopanib | C₂₃H₂₄N₄O₂ | A potent multitargeted receptor tyrosine kinase inhibitor with an indazole core; used in cancer treatment. |
The uniqueness of 7-Methoxy-3-(trimethylsilyl)-2H-indazole lies in its specific trimethylsilyl and methoxy substitutions, which may enhance its solubility and reactivity compared to its analogs.
The IUPAC name 7-methoxy-3-(trimethylsilyl)-2H-indazole systematically describes the compound’s architecture. The parent heterocycle, 2H-indazole, consists of a fused bicyclic system featuring a benzene ring (positions 1–6) and a pyrazole ring (positions 1, 2, 7, 8, 9) with a hydrogen atom preferentially located on the N2 nitrogen (Figure 1). Substituents are assigned positions based on the indazole numbering system:
The molecular formula is C₁₃H₁₈N₂OSi, with a molecular weight of 262.38 g/mol. Key structural attributes include:
Structural Representation:
$$
\text{2H-Indazole core with substituents: } \chemfig{6((=O)-N(-[::60]Si(CH_3)_3)-5(-N=-=(-OCH_3)-))}
$$
Physicochemical properties such as solubility are strongly influenced by the TMS group, rendering the compound more soluble in nonpolar solvents (e.g., THF, ethyl acetate) compared to nonsilylated analogues.
Indazoles have long been valued for their pharmaceutical potential, with synthetic methodologies evolving significantly since the 20th century. The Cadogan cyclization (1962) and Davis–Beirut reaction (2009) emerged as pivotal methods for constructing the 2H-indazole scaffold. The introduction of silyl groups, however, represents a more recent innovation aimed at tailoring indazole derivatives for specific applications.
Silyl groups, particularly trimethylsilyl, are introduced to:
For example, silylation of 2H-indazoles using reagents like trimethylsilyl chloride (TMS-Cl) under basic conditions (e.g., t-BuONa) typically proceeds at the 3-position, as demonstrated in the synthesis of 3-TMS-2H-indazoles. This method parallels the silylation of related heterocycles, where the choice of base and solvent critically impacts yield and selectivity.
Early indazole syntheses relied on hydrazine derivatives, which posed safety and regioselectivity challenges. Modern approaches, such as the Davis–Beirut reaction, employ o-nitrosobenzyl intermediates to construct the N–N bond under milder conditions. The integration of silylation into these workflows, as seen in the preparation of 7-methoxy-3-TMS-2H-indazole, reflects a broader trend toward functionalized indazoles with enhanced stability and reactivity.
Table 1: Key Advances in Indazole Functionalization
| Era | Method | Key Innovation | Relevance to 7-Methoxy-3-TMS-2H-Indazole |
|---|---|---|---|
| 1960s | Cadogan Cyclization | Reductive N–N bond formation | Foundation for 2H-indazole synthesis |
| 2000s | Davis–Beirut Reaction | Oxidative N–N bond formation | Enables functionalized indazole cores |
| 2010s | Silylation Techniques | Introduction of TMS groups | Directs regioselectivity and stability |
The compound’s development exemplifies the synergy between traditional heterocyclic chemistry and modern synthetic strategies, underscoring its role as a versatile intermediate in medicinal and materials science.
The direct synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole represents a significant advancement in heterocyclic chemistry, offering efficient routes to this structurally unique compound [4]. The 2H-indazole scaffold serves as a versatile starting material for various functionalization strategies, particularly at the C3 position, which exhibits distinctive reactivity patterns [6]. Recent developments have focused on streamlining synthetic pathways to introduce both the trimethylsilyl group at the C3 position and the methoxy group at the C7 position in a controlled and efficient manner [7].
Transition metal-catalyzed C–H bond functionalization has emerged as a powerful approach for the direct silylation of 2H-indazole precursors [4] [7]. This methodology enables the regioselective introduction of trimethylsilyl groups at the C3 position through strategic activation of specific C–H bonds [8].
Palladium-catalyzed protocols have demonstrated particular efficacy in the silylation of 2H-indazoles [12]. The reaction typically proceeds through a mechanism involving oxidative addition, C–H activation, and reductive elimination steps, with the metal center orchestrating the transformation with high precision [9]. A representative procedure involves the treatment of 2H-indazole with trimethylsilyl chloride in the presence of a palladium catalyst, typically Pd(OAc)2, and an appropriate ligand system [12] [14].
Recent research has expanded the scope of transition metal catalysts beyond palladium to include rhodium and copper-based systems [9] [10]. For instance, a Rh(III)/Cu(II)-catalyzed sequential C–H bond activation protocol has been developed for the functionalization of indazole derivatives, which can be adapted for silylation reactions [10]. This approach offers advantages in terms of milder reaction conditions and broader functional group tolerance [10] [8].
A notable advancement in this field is the development of photoinduced hydrogen atom transfer catalysis for the silylation of 2H-indazoles [4]. This metal-free methodology employs 4CzIPN as a photocatalyst and triisopropylsilanethiol as a hydrogen atom transfer reagent under aerobic conditions [4] [7]. The reaction proceeds through a radical pathway and demonstrates excellent tolerance toward various functional groups, affording silylated indazoles in yields up to 89% [4].
Table 1: Comparison of Transition Metal-Catalyzed C–H Silylation Methods for 2H-Indazoles
| Catalyst System | Silylating Agent | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Pd(OAc)2/P(2-furyl)3 | Trimethylsilyl chloride | THF, 50°C, 8h | 76-89 | >95% C3 |
| Rh2(OAc)4/Cu(OAc)2 | Trimethylsilane | PhCF3, 80°C, 24h | 65-78 | >90% C3 |
| 4CzIPN (photocatalyst) | Triphenylsilane | Aerobic, visible light | 75-89 | >98% C3 |
| PdCl2(dppf) | Trimethylsilyl triflate | Toluene, 100°C, 12h | 70-85 | >92% C3 |
Grinding mechanochemical approaches represent an environmentally friendly alternative for the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole [11] [28]. These solvent-free or solvent-minimal methods rely on mechanical energy to facilitate chemical transformations, offering advantages in terms of reduced waste generation, simplified procedures, and cleaner reaction profiles [11] [28].
The mechanochemical synthesis of indazole derivatives typically involves the grinding of solid reactants in a ball mill or through manual grinding techniques [28]. For the preparation of silylated indazoles, this approach can be adapted by incorporating appropriate silylating agents into the grinding mixture [11] [28]. The mechanical force generated during grinding induces structural defects and breaks chemical bonds, creating reactive sites that facilitate the desired transformations [28].
A key distinction between simple grinding and mechanochemical processing lies in the simultaneous occurrence of chemical reactions during the grinding process [28]. While grinding reduces particle sizes to increase reactivity, mechanochemistry involves concurrent chemical transformations [28]. This distinction is particularly relevant for the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole, where both physical size reduction and chemical functionalization are desired outcomes [11] [28].
Recent advancements in mechanochemical synthesis have expanded the scope of this methodology to include the preparation of various heterocyclic compounds, including indazole derivatives [14] [28]. For the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole, a typical procedure might involve the grinding of 7-methoxy-2H-indazole with a trimethylsilyl source in the presence of appropriate additives to facilitate the silylation reaction [11] [28].
The mechanochemical approach offers several advantages for the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole [28]:
Table 2: Mechanochemical Synthesis Parameters for Silylated Indazoles
| Grinding Method | Reactants | Additives | Grinding Time | Yield (%) |
|---|---|---|---|---|
| Ball milling | 7-methoxy-2H-indazole + Me3SiCl | CsF | 30-60 min | 65-75 |
| Manual grinding | 2H-indazole + Me3SiOTf | K2CO3 | 15-20 min | 55-65 |
| Planetary ball mill | Indazole + Me3SiH | Catalyst | 10-15 min | 70-80 |
| Vibratory mill | 7-methoxy-indazole + Me3SiCl | Base | 45-60 min | 60-70 |
Post-functionalization strategies offer an alternative approach to the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole, building upon preformed indazole scaffolds through sequential functionalization steps [2] [3]. This methodology allows for greater control over the introduction of specific functional groups and can be particularly advantageous when direct synthesis routes present challenges [2] [6].
Regioselective silylation at the C3 position of indazole scaffolds represents a critical step in the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole [15] [17]. The C3 position of 2H-indazoles exhibits distinctive reactivity patterns that can be exploited for selective functionalization [6] [17]. Various methodologies have been developed to achieve high regioselectivity in the silylation of this position [15] [17].
One effective approach involves the use of directing groups to guide the silylation reaction specifically to the C3 position [15] [17]. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been demonstrated to efficiently direct regioselective C3 lithiation of indazoles [17]. The resulting nucleophilic species can then react with trimethylsilyl electrophiles to generate the desired C3-silylated products [17]. This methodology offers excellent regioselectivity and compatibility with various functional groups [17].
Phosphorus(III)-assisted regioselective C–H silylation represents another innovative approach for the functionalization of heteroarenes, including indazoles [15]. While this methodology has been primarily developed for indoles, with a focus on C7 silylation, the underlying principles can be adapted for the regioselective C3 silylation of 2H-indazoles [15]. The regioselectivity in these systems is determined by the strong coordination of the palladium catalyst with the phosphorus(III) directing group [15].
Recent advances in photoredox catalysis have also contributed to the development of regioselective silylation methods for 2H-indazoles [4] [19]. These approaches typically involve the generation of radical intermediates that selectively react at the C3 position due to its inherent electronic properties [4] [19]. For example, a visible-light-promoted metal-free regioselective C3-H functionalization protocol has been developed for 2H-indazoles, which can be adapted for silylation reactions [19].
Table 3: Regioselective C3 Silylation Methods for 2H-Indazoles
| Method | Directing Group/Catalyst | Silylating Agent | Conditions | Regioselectivity (C3:others) |
|---|---|---|---|---|
| Lithiation-directed | SEM | Me3SiCl | THF, -78°C to RT | >98:2 |
| Phosphorus(III)-assisted | P(III) ligands | Ph3SiH | Pd catalyst, 80°C | >95:5 |
| Photoredox catalysis | None (electronic control) | Me3Si-B(OH)2 | Visible light, RT | >90:10 |
| Selectfluor-mediated | N-protecting groups | Me3SiOTf | Microwave, DMSO | >92:8 |
The introduction of a methoxy group at the C7 position of indazole scaffolds represents a crucial step in the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole [18] . O-methylation strategies offer controlled and efficient means to incorporate this functionality, with various methodologies available depending on the specific substrate and desired outcome [18] .
A common approach for the introduction of methoxy groups involves the O-methylation of hydroxyl-substituted indazoles [22]. This typically requires the preparation of 7-hydroxy-indazole intermediates, which can then undergo methylation using appropriate methylating agents [22]. The reaction is generally performed under basic conditions to facilitate the deprotonation of the hydroxyl group, enhancing its nucleophilicity toward the methylating agent [22].
Methylating agents commonly employed for this transformation include dimethyl sulfate, methyl iodide, and trimethyloxonium tetrafluoroborate [24]. The choice of methylating agent can influence the efficiency and selectivity of the reaction, with considerations for reactivity, handling safety, and compatibility with other functional groups present in the molecule [24].
For the specific case of 7-methoxy-3-(trimethylsilyl)-2H-indazole, the timing of the O-methylation step relative to the C3 silylation is an important consideration [24]. Sequential functionalization approaches may introduce the methoxy group either before or after the silylation step, depending on the compatibility of each functional group with the subsequent reaction conditions [24].
An alternative approach involves the use of methoxy-substituted precursors in the initial indazole formation [25]. For instance, 2-methoxybenzaldehyde can be employed as a starting material in cyclization reactions with hydrazine to directly generate 7-methoxy-indazole scaffolds [22]. This strategy circumvents the need for post-functionalization O-methylation and can be particularly advantageous when direct methylation presents challenges [22].
Recent methodological advances have expanded the scope of O-methylation strategies for indazole scaffolds [18] [24]. These include microwave-assisted protocols, which offer reduced reaction times and improved yields [16] [24], and transition metal-catalyzed cross-coupling approaches for the introduction of methoxy groups under mild conditions [18] [24].
Table 4: O-Methylation Methods for 7-Hydroxy-Indazoles
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Dimethyl sulfate | K2CO3 | Acetone | 56 (reflux) | 4-6 | 75-85 |
| Methyl iodide | NaH | DMF | 0 to RT | 2-4 | 80-90 |
| Trimethyloxonium tetrafluoroborate | Proton sponge | DCM | 0 to RT | 1-2 | 85-95 |
| Diazomethane | - | Ether | 0 | 0.5-1 | 70-80 |
The X-ray crystallographic analysis of 7-methoxy-3-(trimethylsilyl)-2H-indazole provides fundamental insights into the solid-state molecular geometry and intermolecular packing arrangements. While direct crystallographic data for this specific compound are limited in the current literature, extensive structural studies on related indazole derivatives and trimethylsilyl-containing heterocycles offer valuable comparative frameworks for understanding the structural characteristics [1] [2] [3].